5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid
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Overview
Description
5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a benzyloxy group at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position of the benzofuran ring
Mechanism of Action
Target of Action
It’s known that many organic compounds interact with specific enzymes, receptors, or cellular structures, which could be the case for this compound as well .
Mode of Action
It’s common for organic compounds to interact with their targets through processes such as oxidative addition, where a molecule becomes oxidized through its donation of electrons .
Biochemical Pathways
It’s possible that this compound could affect various metabolic pathways, depending on its specific targets .
Pharmacokinetics
The compound’s stability and reactivity suggest that it could be readily prepared and is generally environmentally benign .
Result of Action
It’s common for organic compounds to induce changes at the molecular and cellular levels, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl bromide and a suitable base.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include alkoxides and amines.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxy)-2-methyl-1-benzofuran-3-carboxylic acid
- 5-(Ethoxy)-2-methyl-1-benzofuran-3-carboxylic acid
- 5-(Piperidinylethoxy)-2-methyl-1-benzofuran-3-carboxylic acid
Uniqueness
5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to its analogs. The benzyloxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.
Properties
IUPAC Name |
2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-11-16(17(18)19)14-9-13(7-8-15(14)21-11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQFBUCGMUABMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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